molecular formula C21H21N5S2 B2608371 (E)-3-(4-(dimethylamino)phenyl)-2-(4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)thiazol-2-yl)acrylonitrile CAS No. 328017-98-7

(E)-3-(4-(dimethylamino)phenyl)-2-(4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)thiazol-2-yl)acrylonitrile

Cat. No. B2608371
M. Wt: 407.55
InChI Key: CAPCGLKCXOTZFV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-(dimethylamino)phenyl)-2-(4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H21N5S2 and its molecular weight is 407.55. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(dimethylamino)phenyl)-2-(4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(dimethylamino)phenyl)-2-(4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions and Antimicrobial Activities

Compounds with structural similarities to the queried chemical have been evaluated for their ability to undergo cycloaddition reactions, which are crucial for the synthesis of cyclic compounds. Such reactions not only expand the chemical toolbox for synthetic chemists but also result in products with potential antimicrobial activities. The cycloaddition of thiazolidinone-4-thiones derivatives, for instance, has shown complete site and regioselectivity, yielding products that were tested for antimicrobial properties (Ead, Metwalli, & Morsi, 1990).

Heterocyclic Synthesis

Enaminonitriles serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. These compounds have diverse applications, ranging from pharmaceuticals to materials science. For example, the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from enaminonitriles demonstrates the versatility of these intermediates in constructing complex molecular architectures with potential biological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).

Crystal Structures and Molecular Interactions

The investigation of Z/E-isomerism in compounds closely related to the query offers insights into their structural and electronic properties, which are essential for understanding their reactivity and potential applications in material science or as ligands in coordination chemistry. Crystallographic studies reveal the importance of secondary intermolecular interactions in determining the stability and packing of these compounds, which could influence their physical properties and reactivity (Tammisetti et al., 2018).

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5S2/c1-14-9-15(2)24-21(23-14)28-13-18-12-27-20(25-18)17(11-22)10-16-5-7-19(8-6-16)26(3)4/h5-10,12H,13H2,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCGLKCXOTZFV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CSC(=N2)C(=CC3=CC=C(C=C3)N(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=CSC(=N2)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(dimethylamino)phenyl)-2-(4-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)thiazol-2-yl)acrylonitrile

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